[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid
Description
[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid (CAS: 29544-08-9) is a pyrazole-derived organic compound with the molecular formula C₁₃H₁₄N₂O₂ and a molar mass of 230.26 g/mol . Structurally, it consists of a phenyl ring substituted at the para position with a 3,5-dimethylpyrazole moiety, linked to an acetic acid group.
Properties
IUPAC Name |
2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-7-10(2)15(14-9)12-5-3-11(4-6-12)8-13(16)17/h3-7H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGXMMGBIJLILT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591935 | |
| Record name | [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29544-08-9 | |
| Record name | [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, with a phenylacetic acid derivative under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid, and catalysts such as hydrazine hydrate or acetic anhydride .
Industrial Production Methods: This would include optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and bromine for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds .
- Employed in the study of reaction mechanisms and structure-activity relationships .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and phenylacetic acid moieties . These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid, highlighting substituent variations and their implications:
Biological Activity
[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer effects. The following sections will delve into its biological activity, mechanisms, and relevant case studies.
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
- IUPAC Name : 2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetic acid
The precise mechanism of action for this compound remains partially elucidated. However, it is believed to interact with various molecular targets including:
- Enzymes involved in inflammatory pathways
- Receptors associated with pain and inflammation
- Potential DNA interactions that inhibit cancer cell proliferation
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole structures exhibit significant antimicrobial properties. For instance:
- MIC Values : Compounds similar to this compound have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .
Anti-inflammatory Effects
The compound has demonstrated notable anti-inflammatory activity:
- HRBC Membrane Stabilization : Studies report stabilization percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory potential .
Anticancer Properties
Research has highlighted the anticancer potential of pyrazole derivatives:
- Inhibition of Cancer Cell Growth : Compounds with the pyrazole structure have been reported to inhibit the growth of several cancer cell types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Antiproliferative Activity : The antiproliferation activity was confirmed through both in vitro and in vivo studies, suggesting that this class of compounds could be further developed as anticancer agents .
Study on Anticancer Activity
A study focusing on a series of pyrazole derivatives revealed that those containing the phenylacetic acid moiety exhibited enhanced antiproliferative effects against various cancer cell lines. Notably, compounds with substitutions at the 3 and 5 positions of the pyrazole ring showed increased potency against breast and liver cancer cells .
Antimicrobial Evaluation
Another research effort evaluated the antimicrobial efficacy of benzofuran–pyrazole-based compounds, which included derivatives similar to this compound. The results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential applicability of this compound in treating infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,5-Dimethyl-1H-pyrazole | Structure | Anticancer, antibacterial |
| Phenylacetic Acid | Structure | Anti-inflammatory |
| 4-Pyridyl-Pyrazole | Structure | Moderate antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
